![molecular formula C8H6ClN3 B598491 8-Chloroquinazolin-4-amine CAS No. 19808-37-8](/img/structure/B598491.png)
8-Chloroquinazolin-4-amine
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Description
8-Chloroquinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been the subject of significant attention due to their wide range of biopharmaceutical activities . This compound is considered a useful research chemical .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis
The molecular formula of 8-Chloroquinazolin-4-amine is C8H6ClN3 . The structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, the Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives . Another example is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Mechanism of Action
While the specific mechanism of action for 8-Chloroquinazolin-4-amine is not mentioned in the search results, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities . For instance, Chloroquine, a quinazoline derivative, inhibits the action of heme polymerase, causing the buildup of toxic heme in Plasmodium species .
Future Directions
Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities, making them noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, these compounds are likely to continue being a significant area of research in medicinal chemistry.
properties
IUPAC Name |
8-chloroquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZIDNYUMYVOFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857686 |
Source
|
Record name | 8-Chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinazolin-4-amine | |
CAS RN |
19808-37-8 |
Source
|
Record name | 8-Chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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